molecular formula C12H10N2O4 B1517213 1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one CAS No. 1000932-94-4

1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one

Cat. No. B1517213
CAS RN: 1000932-94-4
M. Wt: 246.22 g/mol
InChI Key: KJSDWQGFYFGMES-UHFFFAOYSA-N
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Description

The compound “1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one” is a complex organic molecule. It contains a 1,3-benzodioxol moiety, which is a common feature in many natural products and drugs . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3-benzodioxol and 1,2,4-oxadiazole rings would likely have a significant impact on its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Medicinal Chemistry: Potential Anticancer Agent

The compound’s structural similarity to known bioactive molecules suggests potential utility in medicinal chemistry, particularly in the development of anticancer agents. Its benzodioxol moiety resembles that of natural products with known anticancer properties . Research could explore its efficacy in selective cytotoxicity assays against various cancer cell lines, aiming to determine its potential as a lead compound for further drug development.

Materials Science: Organic Semiconductor Precursor

In materials science, the compound could serve as a precursor for the synthesis of organic semiconductors. Its oxadiazole ring is a common feature in conjugated polymers used in light-emitting diodes (LEDs) and photovoltaic cells. Investigating its electrical conductivity and photophysical properties could lead to new materials with improved performance in electronic devices .

Environmental Science: Analyte for Pollution Monitoring

The unique structure of this compound makes it a candidate for use as an analyte or a tracer in environmental monitoring studies. Its stability and detectability could be assessed to track the presence of similar organic compounds in water or soil samples, aiding in the study of pollutant distribution and environmental impact .

Analytical Chemistry: Chromatographic Studies

Analytical chemists could employ “1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one” in chromatographic studies to develop new separation techniques or analytical methods. Its distinctive chemical structure could provide a basis for studying interactions with various stationary phases or for calibrating sensitive detection equipment .

Biochemistry: Enzyme Inhibition Studies

The compound’s structure suggests potential interactions with biological macromolecules. Biochemists might investigate its role as an enzyme inhibitor, particularly targeting enzymes that interact with similar heterocyclic systems. This could contribute to understanding enzyme mechanisms or to the discovery of new therapeutic agents .

Pharmacology: Neurotransmitter Receptor Modulation

Given the structural features that resemble psychoactive substances, pharmacological research could explore the compound’s affinity for neurotransmitter receptors. Studies could focus on its potential modulatory effects on central nervous system activity, which could have implications for the treatment of neurological disorders .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions necessary when handling and storing it .

Future Directions

The future research directions for this compound could involve further studies to fully understand its properties, potential uses, and safety profile. This could include laboratory experiments, computational studies, and possibly clinical trials if the compound is intended to be developed as a drug .

properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-7(15)4-11-13-12(14-18-11)8-2-3-9-10(5-8)17-6-16-9/h2-3,5H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSDWQGFYFGMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC(=NO1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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